N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a combination of indole, morpholine, and acetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the indole core.
Morpholine Introduction: The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a halogenated intermediate reacts with morpholine.
Acetylphenyl Group Addition: The acetylphenyl group is typically introduced through an acylation reaction, using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the indole derivative with the acetylphenyl group under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the indole or morpholine moieties using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound could be used to study biological pathways and mechanisms, especially those involving indole derivatives.
Industrial Applications: Its unique chemical properties might make it useful in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various biological receptors, enzymes, or ion channels. The morpholine group may enhance solubility and bioavailability, while the acetylphenyl group could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the morpholine group, which may affect its solubility and biological activity.
N-(3-acetylphenyl)-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Contains a piperidine instead of a morpholine group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to the combination of its structural features, which may confer specific biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-16(28)17-5-4-6-18(13-17)25-24(31)23(30)20-14-27(21-8-3-2-7-19(20)21)15-22(29)26-9-11-32-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFPYNGWZUKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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